An In-depth Technical Guide to tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate
An In-depth Technical Guide to tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate
CAS Number: 956317-40-1
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document delves into its physicochemical properties, synthesis, and applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.
Introduction: A Versatile Scaffold in Modern Drug Discovery
The 1,4-diazepane moiety is a privileged seven-membered heterocyclic scaffold that forms the core of numerous biologically active compounds. The conformational flexibility of this ring system is a critical factor in its ability to interact with a wide range of biological targets, including enzymes and receptors. The introduction of a hydroxyl group at the 6-position of the diazepane ring, coupled with the presence of a tert-butyloxycarbonyl (Boc) protecting group, renders tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate a strategically important intermediate. The Boc group provides a stable yet readily cleavable protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen and the hydroxyl group. This trifunctional nature makes it a versatile synthon for the construction of complex molecular architectures with potential therapeutic applications.
Physicochemical and Spectral Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
Physicochemical Properties
| Property | Value (tert-butyl 1,4-diazepane-1-carboxylate) | Expected Influence of 6-hydroxy group |
| Molecular Formula | C10H20N2O2 | C10H20N2O3 |
| Molecular Weight | 200.28 g/mol [1] | 216.28 g/mol |
| Appearance | Not specified | Likely a solid or viscous oil |
| Boiling Point | Not specified | Expected to be higher |
| Melting Point | Not specified | Expected to be higher |
| Solubility | Soluble in organic solvents | Increased solubility in polar protic solvents |
| pKa | Not specified | The secondary amine will be basic |
| LogP | 0.8 (Predicted)[1] | Expected to be lower (more hydrophilic) |
Spectral Data
Detailed spectral data for tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate is not widely published. However, based on the structure, the following characteristic signals would be expected:
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¹H NMR: Resonances for the Boc group protons around 1.4 ppm, multiplets for the diazepane ring protons, a signal for the proton on the hydroxyl-bearing carbon, and a broad signal for the hydroxyl proton (which may exchange with D₂O).
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¹³C NMR: A signal for the quaternary carbon of the Boc group around 80 ppm, a carbonyl signal around 155 ppm, and signals for the carbons of the diazepane ring, including one corresponding to the hydroxyl-substituted carbon.
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Mass Spectrometry (MS): The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the Boc group.
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and a strong absorption around 1680-1700 cm⁻¹ for the C=O stretching of the carbamate.
Synthesis and Chemical Reactivity
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate. This approach leverages commercially available starting materials and well-established synthetic transformations.
Caption: Conceptual workflow for the synthesis of the target molecule.
Plausible Detailed Synthetic Protocol
The following protocol is a representative, though not experimentally validated, procedure based on common organic synthesis techniques.
Step 1: Amide Coupling
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Dissolve a suitable N-Boc protected amino acid (e.g., N-Boc-glycine) in an appropriate aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
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Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
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Add a suitable amino alcohol (e.g., 3-amino-1,2-propanediol, with the diol appropriately protected) to the reaction mixture.
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Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
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Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase.
Step 2: Selective Deprotection and Reduction
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Selectively deprotect one of the hydroxyl groups of the diol, if necessary.
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Reduce the amide carbonyl and any ester functionalities to the corresponding amines and alcohols using a suitable reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent such as tetrahydrofuran (THF).
Step 3: Intramolecular Cyclization
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Perform an intramolecular cyclization via reductive amination. This can be achieved by first oxidizing the primary alcohol to an aldehyde, followed by treatment with the secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.
Step 4: N-Boc Protection
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Protect the remaining free secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate.
Causality Behind Experimental Choices:
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The use of a Boc protecting group on the initial amino acid ensures that only the desired amide bond is formed.
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Coupling reagents like HATU or EDC/HOBt are chosen for their efficiency in forming amide bonds with minimal side reactions.
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The choice of reducing agent in Step 2 is critical; LAH is powerful enough to reduce both amides and esters.
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Intramolecular reductive amination is a robust method for forming cyclic amines.
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The final Boc protection provides a stable, well-characterized product that is ready for use in further synthetic steps.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate make it a valuable building block for the synthesis of a variety of biologically active molecules. The free secondary amine and the hydroxyl group provide two points for diversification, allowing for the creation of libraries of compounds for screening.
Role as a Versatile Intermediate
The general workflow for utilizing this building block in drug discovery is outlined below:
Caption: General workflow for the elaboration of the target molecule.
Potential Therapeutic Targets
While specific examples of drugs synthesized directly from tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate are not prevalent in the public domain, the 1,4-diazepane scaffold is a key component in molecules targeting a range of conditions:
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Central Nervous System (CNS) Disorders: The diazepine core is famously associated with benzodiazepines, which act on GABA-A receptors. Substituted diazepanes are also explored as ligands for other CNS targets.
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Oncology: Certain diazepine derivatives have shown promise as anticancer agents.
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Infectious Diseases: The scaffold has been incorporated into molecules with antibacterial and antiviral activities.
Experimental Protocols
The following are detailed, self-validating protocols for key transformations involving tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate and related structures.
Protocol for N-Alkylation of the Secondary Amine
This protocol describes a general procedure for the alkylation of the unprotected secondary amine of the diazepine ring.
Materials:
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tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate
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Alkyl halide (e.g., benzyl bromide)
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A non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine)
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A polar aprotic solvent (e.g., acetonitrile or DMF)
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Anhydrous sodium sulfate
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Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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To a solution of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 eq).
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Add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.
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Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
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The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the addition of the alkyl group and the retention of the Boc and hydroxyl groups. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction.
Protocol for Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the secondary amine.
Materials:
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Boc-protected diazepine derivative
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Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
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A suitable solvent (e.g., dichloromethane)
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A base for neutralization (e.g., saturated aqueous sodium bicarbonate)
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Anhydrous sodium sulfate
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Solvents for extraction
Procedure:
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Dissolve the Boc-protected diazepine derivative in dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Add an excess of trifluoroacetic acid (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4 M) dropwise.
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Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
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Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extract the aqueous layer with dichloromethane or another suitable organic solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Self-Validation:
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The successful removal of the Boc group can be confirmed by the disappearance of the characteristic Boc signals in the ¹H NMR (at ~1.4 ppm) and ¹³C NMR spectra. Mass spectrometry will also show a corresponding decrease in the molecular weight.
Safety and Handling
As with all laboratory chemicals, tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate is a valuable and versatile building block in the synthesis of complex nitrogen-containing heterocyclic compounds. Its trifunctional nature, with a readily cleavable Boc-protecting group, a reactive secondary amine, and a modifiable hydroxyl group, provides medicinal chemists with a powerful tool for the construction of novel molecular entities with the potential for a wide range of therapeutic applications. The protocols and insights provided in this guide are intended to facilitate its effective use in the laboratory and to inspire the development of new and innovative drug candidates.
References
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PubChem. tert-Butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]
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Oakwood Chemical. tert-Butyl 1,4-diazepane-1-carboxylate. [Link]
